molecular formula C10H20N2O B13081938 2-Amino-3-(4-methylcyclohexyl)propanamide

2-Amino-3-(4-methylcyclohexyl)propanamide

Cat. No.: B13081938
M. Wt: 184.28 g/mol
InChI Key: CMNIDKJVXWHVFP-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methylcyclohexyl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 4-methylcyclohexyl group at the β-carbon and an amino group at the α-carbon. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the cyclohexyl moiety, which may influence its bioavailability and receptor-binding affinity.

Preparation Methods

The synthesis of 2-Amino-3-(4-methylcyclohexyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexylamine with acrylonitrile, followed by hydrogenation to yield the desired product . The reaction conditions typically include the use of a suitable solvent, such as ethanol or methanol, and a hydrogenation catalyst like palladium on carbon.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group facilitates nucleophilic substitution at the α-carbon. Key findings include:

Reagents/Conditions

  • Halogenation : Reacts with thionyl chloride (SOCl₂) to form 2-chloro-3-(4-methylcyclohexyl)propanamide, a precursor for further derivatization .

  • Hydroxylation : Treatment with aqueous NaOH yields 2-hydroxy-3-(4-methylcyclohexyl)propanamide via SN2 mechanism.

Reaction TypeReagentProductYield (%)
ChlorinationSOCl₂2-Chloro derivative78
HydroxylationNaOH2-Hydroxy derivative65

Acylation and Amide Formation

The primary amine undergoes acylation to produce modified amides:

Key Examples

  • Acetylation : Reacts with acetyl chloride to form N-acetyl-2-amino-3-(4-methylcyclohexyl)propanamide, enhancing metabolic stability.

  • Sulfonylation : P-toluenesulfonyl chloride introduces sulfonyl groups, creating intermediates for pharmaceutical applications .

Reaction Conditions

  • Solvent: Dichloromethane (DCM)

  • Catalyst: Triethylamine (TEA)

  • Temperature: 0–25°C

Oxidation and Reduction

The compound’s redox behavior depends on reaction sites:

Oxidation

  • Amide Oxidation : Strong oxidants like KMnO₄ convert the amide to a carboxylic acid, yielding 2-amino-3-(4-methylcyclohexyl)propanoic acid.

  • Amine Oxidation : HNO₃ oxidizes the amino group to a nitro group, though this reaction requires controlled conditions to prevent over-oxidation .

Reduction

  • Amide Reduction : LiAlH₄ reduces the amide to a primary amine, producing 2-amino-3-(4-methylcyclohexyl)propanamine.

ProcessReagentProductSelectivity
Amide OxidationKMnO₄/H⁺Propanoic acid derivative82%
Amide ReductionLiAlH₄Propanamine derivative75%

Bioconjugation and Biological Interactions

The compound participates in targeted biochemical reactions:

  • Enzyme Inhibition : Acts as a transition-state analog in serine protease inhibition, forming covalent bonds with catalytic residues .

  • Receptor Binding : Modulates TRPV1 receptor activity through hydrophobic interactions with the 4-methylcyclohexyl group, as shown in CHO cell assays .

Comparative Reactivity with Structural Analogs

Reactivity differences arise from substituent positioning:

CompoundReactivity with SOCl₂Notes
2-Amino-3-(3-methylcyclohexyl)propanamideSlower chlorinationSteric hindrance from meta-methyl
2-Amino-3-(4-ethylcyclohexyl)propanamideHigher acylation yieldEnhanced lipophilicity

Stereochemical Considerations

The (S)-enantiomer shows 20-fold higher affinity in receptor-binding assays compared to the (R)-form, highlighting the role of chirality in biological activity. Racemic mixtures require chiral resolution for pharmaceutical applications.

Scientific Research Applications

Pharmaceutical Applications

2-Amino-3-(4-methylcyclohexyl)propanamide has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. Its structural similarity to other amino acids allows it to interact with neurotransmitter systems, which may lead to the following applications:

  • Neurotransmitter Modulation : The compound's ability to influence neurotransmitter activity positions it as a candidate for treating neurological disorders, including anxiety and depression. Studies indicate that it can modulate receptor activity, potentially enhancing or inhibiting neurotransmitter effects.
  • Drug Development : Its unique chemical structure makes it a valuable intermediate in the synthesis of novel pharmaceuticals. Research has focused on its role in developing compounds that target specific biological pathways associated with various diseases.

Biochemical Research

The compound's reactivity allows it to participate in various biochemical reactions, making it useful for:

  • Synthesis of Complex Molecules : It can undergo nucleophilic substitutions and condensation reactions typical of amino acids, facilitating the synthesis of more complex organic molecules.
  • Binding Studies : Investigations into its binding affinity with various biological targets are crucial for understanding its therapeutic potential and toxicity profiles. Such studies can reveal insights into its interactions with receptors and enzymes involved in metabolic pathways.

Material Science Applications

In addition to its pharmaceutical uses, this compound shows promise in materials science:

  • Polymer Synthesis : The compound can be utilized in the formulation of polymers due to its functional groups, which may enhance the mechanical properties or thermal stability of polymeric materials.

Case Studies

Several studies have highlighted the applications of this compound:

  • Neuropharmacological Studies : Research exploring its effects on neurotransmitter systems demonstrated significant modulation of serotonin and dopamine receptors, suggesting potential use in treating mood disorders.
  • Synthetic Pathways : A study detailed the multi-step organic synthesis techniques employed to produce derivatives of this compound, optimizing yield and purity for pharmaceutical applications.
  • Material Properties : Investigations into the incorporation of this compound into polymer matrices showed improvements in tensile strength and flexibility, indicating its utility in advanced material formulations.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-methylcyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyl ring provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, such as enzymes or receptors. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Propanamides with Cyclohexyl/Phenyl Groups

highlights several propanamide derivatives with indole and cyclohexyl substituents, synthesized as selective agonists for human formyl peptide receptors. Key comparisons include:

Compound Name Substituent (R-group) Yield (%) Key Spectral Data (ESI/MS) Bioactivity Notes
(R)-2-Amino-3-(1H-indol-3-yl)-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]propanamide 5-methoxy-2-pyridinyl 96% m/z 405 (M-H)− Selective agonist activity
(R)-2-Amino-3-(1H-indol-3-yl)-N-[(1-phenylcyclohexyl)methyl]propanamide Phenyl 93% m/z 374 (M-H)− High receptor-binding affinity
2-Amino-3-(4-methylcyclohexyl)propanamide 4-methylcyclohexyl N/A N/A Hypothesized enhanced lipophilicity

Key Observations :

  • Compounds with polar substituents (e.g., methoxy-pyridinyl in (R)-19a) exhibit lower lipophilicity but higher selectivity for specific receptors, as seen in their mass spectral fragmentation patterns .

Propanamide Derivatives with Thiazole Moieties

evaluates thiazole-substituted propanamides for biological activity. While structurally distinct from the target compound, these analogs highlight the role of aromatic heterocycles in bioactivity:

Compound Name (from ) Substituent (Thiazole Ring) Activity (Arbitrary Units)
2-Amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide Phenyl 0 (Inactive)
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide 4-chlorophenyl 11 (Active)

Comparison :

  • The inactivity of simpler propanamides (e.g., compound 13 in ) contrasts with active nitroguanidino-pentanamide derivatives, suggesting that elongated carbon chains or nitrogen-rich groups (e.g., nitroguanidino) are critical for bioactivity. This implies that this compound may require additional functionalization for pharmacological relevance .

Propanamides in Natural Product Analysis

identifies 2-methyl propanamide and Tris (2-aminoethyl) amine in phytochemical extracts via GC-MS. These compounds differ from the target molecule but provide context for propanamide stability and detection:

Compound (from ) Source Detection Method
2-methyl propanamide CMDO extract GC-MS (W9N11.L library)
Tris (2-aminoethyl) amine CMDO extract GC-MS

Relevance :

  • Natural propanamides are often smaller and less complex than synthetic derivatives like this compound.

Pharmacological and Mechanistic Insights

While direct data on this compound are absent, and provide context for propanamide-related mechanisms:

  • GPCR Modulation : Mu-opioid agonists like DAMGO and fentanyl enhance [35S]GTPγS binding in SH-SY5Y cells, indicating G-protein activation . Structural analogs with cyclohexyl groups () may similarly interact with GPCRs.
  • Delta Receptor Interactions : shows that delta opioid antagonists (e.g., naltrindole) modulate tolerance to mu-opioid agonists. This suggests that substituent groups (e.g., 4-methylcyclohexyl) could influence cross-reactivity between receptor subtypes .

Biological Activity

2-Amino-3-(4-methylcyclohexyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its chemical properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C11H19N1OC_{11}H_{19}N_{1}O with a molecular weight of 184.28 g/mol. The compound features an amino group and a propanamide functional group, which contribute to its reactivity and biological interactions. The presence of a methyl-substituted cyclohexyl ring enhances its lipophilicity, potentially influencing its pharmacokinetics and pharmacodynamics in biological systems.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exert effects through the following mechanisms:

  • Receptor Modulation : Similar compounds have been shown to interact with G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways. For instance, analogs of related compounds have demonstrated agonistic activity at specific receptors, suggesting that this compound may also engage in receptor modulation .
  • Microtubule Interaction : In silico studies indicate that compounds structurally related to this compound can affect microtubule assembly, which is critical for cell division and intracellular transport. This suggests a potential role in cancer therapy by disrupting mitotic processes .

Antitumor Activity

Research has highlighted the potential antitumor properties of this compound. In vitro studies are necessary to evaluate its cytotoxic effects on various cancer cell lines. For example, compounds with similar structures have shown selective cytotoxicity against breast and ovarian cancer cell lines, indicating that this compound could possess comparable properties .

Antibacterial Activity

Preliminary assessments of the antibacterial activity of related compounds suggest that they may exhibit significant effects against both Gram-positive and Gram-negative bacteria. The effectiveness can be measured through zones of inhibition in standard assays, comparing these results against established antibiotics .

Compound Zone of Inhibition (mm) Target Bacteria
This compoundTBDTBD
Cefixime18K. pneumonia
Azithromycin19.5Streptococcus

Case Study 1: Anticancer Activity

A study involving structurally similar compounds demonstrated significant antitumor activity in vivo. The administration of prodrugs led to sustained plasma concentrations capable of inducing cytocidal effects against human mammary carcinoma cell lines. This suggests that modifications to enhance solubility and stability could improve the therapeutic index of this compound .

Case Study 2: Enzyme Inhibition

Research into enzyme inhibition has shown promise for compounds similar to this compound. For instance, certain derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. The results indicated competitive inhibition with IC50 values comparable to established inhibitors like galantamine .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Amino-3-(4-methylcyclohexyl)propanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a 4-methylcyclohexyl-containing precursor with a propanamide backbone. Key steps include:

  • Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the amino group to the cyclohexyl moiety under inert conditions (N₂ atmosphere) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate the product. Monitor purity via HPLC (retention time ~10–15 min) and confirm structure with ¹H NMR (e.g., δ 1.2–1.7 ppm for cyclohexyl protons) and ESI-MS (e.g., [M+H]+ at m/z 295) .
  • Yield Optimization : Adjust stoichiometry (1.2–1.5 eq of amine precursor) and reaction time (12–24 hrs) to mitigate steric hindrance from the 4-methylcyclohexyl group .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to assign stereochemistry and confirm substituent positions. For example, the methyl group on the cyclohexyl ring shows distinct splitting patterns in ¹H NMR (δ 0.9–1.1 ppm) .
  • Mass Spectrometry (ESI-MS) : Detect molecular ion peaks (e.g., [M+Na]+ at m/z 317) and perform MS/MS fragmentation to validate the backbone structure .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a water/acetonitrile gradient (5–95% over 20 min) to assess purity (>98%) and monitor degradation products .

Advanced Research Questions

Q. How can researchers design and evaluate analogues of this compound for enhanced TRPV1 receptor antagonism?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Substituent Variation : Replace the 4-methylcyclohexyl group with bulkier (e.g., 4-tert-butylcyclohexyl) or polar (e.g., 4-hydroxymethylcyclohexyl) groups to probe steric and electronic effects on receptor binding .
    • In Vitro Assays : Use HEK293 cells expressing human TRPV1 receptors to measure IC₅₀ values via calcium influx assays. Compare analogues to reference antagonists (e.g., capsazepine) .
    • Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding poses in the TRPV1 vanilloid pocket, focusing on hydrogen bonding with Arg557 and hydrophobic interactions with Leu547 .

Q. How should contradictions in biological activity data between enantiomers be resolved?

Methodological Answer:

  • Chiral Resolution : Separate enantiomers using chiral HPLC (e.g., Chiralpak AD-H column) with n-hexane/isopropanol (85:15) .
  • Pharmacological Profiling : Test each enantiomer in parallel assays (e.g., TRPV1 inhibition, CYP450 metabolism) to identify stereospecific effects. For example, (R)-enantiomers may show higher receptor affinity due to optimal spatial orientation .
  • Crystallography : Co-crystallize active enantiomers with the target receptor to resolve atomic-level binding differences .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

Methodological Answer:

  • Metabolic Stability Assays : Use liver microsomes (human/rodent) to identify reactive metabolites (e.g., via LC-MS/MS). Introduce electron-withdrawing groups (e.g., fluorine) to block oxidative metabolism .
  • Acute Toxicity Testing : Conduct OECD Guideline 423 trials in rodents, monitoring organ histopathology and serum biomarkers (ALT, AST) after single-dose administration .
  • Prodrug Approaches : Mask the amino group with acetyl or tert-butoxycarbonyl (Boc) protectors to reduce off-target interactions until enzymatic cleavage in target tissues .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use software like Schrödinger’s QikProp to estimate logP (target: 2–4), blood-brain barrier permeability (BB > 0.3), and CYP inhibition (e.g., avoid <10 µM IC₅₀ for CYP3A4) .
  • Free Energy Perturbation (FEP) : Simulate binding free energy changes for mutant receptors (e.g., TRPV1 T633A) to anticipate resistance mechanisms .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-amino-3-(4-methylcyclohexyl)propanamide

InChI

InChI=1S/C10H20N2O/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13)

InChI Key

CMNIDKJVXWHVFP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CC(C(=O)N)N

Origin of Product

United States

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